molecular formula C5H10OS B2912184 1-(Thietan-3-yl)ethan-1-ol CAS No. 1514712-47-0

1-(Thietan-3-yl)ethan-1-ol

Cat. No.: B2912184
CAS No.: 1514712-47-0
M. Wt: 118.19
InChI Key: DJKSJOWOTYDPNM-UHFFFAOYSA-N
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Description

“1-(Thietan-3-yl)ethan-1-ol” is a chemical compound with the molecular formula C5H10OS . It is used for research purposes .


Synthesis Analysis

Thietanes, which include “this compound”, are important aliphatic four-membered thiaheterocycles. They are useful intermediates in organic synthesis . Various synthetic methods of thietanes have been developed, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thietane ring attached to an ethanol group . The molecular weight of this compound is 118.20 .


Chemical Reactions Analysis

Thietanes are known to undergo various chemical reactions. For instance, they can participate in inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and other miscellaneous methods .

Safety and Hazards

Specific safety and hazard information for “1-(Thietan-3-yl)ethan-1-ol” is not provided in the sources .

Future Directions

Thietanes, including “1-(Thietan-3-yl)ethan-1-ol”, are expected to find applications in the preparation of sulfur-containing biologically active compounds and organic materials in the near future .

Properties

IUPAC Name

1-(thietan-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-4(6)5-2-7-3-5/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKSJOWOTYDPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CSC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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